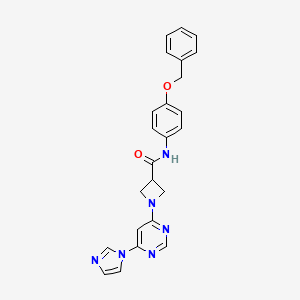

![molecular formula C25H34N4O4S2 B2520621 2-({4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoyl}amino)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 449768-67-6](/img/structure/B2520621.png)

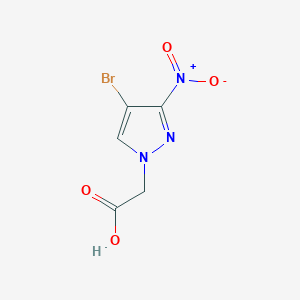

2-({4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoyl}amino)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex organic compounds often involves multiple steps, each designed to introduce specific functional groups or structural features into the molecule. In the case of polyimides derived from pyridine-containing monomers, the synthesis begins with the creation of the monomer itself. For instance, a novel pyridine-containing aromatic dianhydride monomer was synthesized through a multi-step process involving nitro displacement, acidic hydrolysis, and cyclodehydration . This monomer was then used to prepare a series of polyimides with pyridine moieties in the main chain through a two-stage process, including ring-opening polycondensation and thermal or chemical imidization .

Similarly, the synthesis of new polyamides based on pyridine involved the direct polycondensation of a pyridine-containing monomer with various aromatic diamines . The monomer was synthesized through a two-step reaction starting from pyridine dicarboxylic acid, which was converted to a dichloride and then reacted with p-aminobenzoic acid to form the desired diacid .

Molecular Structure Analysis

The molecular structure of organic compounds can significantly influence their properties and reactivity. For example, the 4-benzoylpyridine-3-carboxamide entity has been studied as a fragment model of the Isoniazid-NAD adduct, which is relevant to the mechanism of action of the antituberculous drug Isoniazid . It was discovered that this entity exists in a unique cyclized hemiamidal structure rather than the expected keto-amide open form . This finding is crucial for understanding the drug's interaction at the molecular level.

Chemical Reactions Analysis

The reactivity of a compound is often explored through its interactions with other molecules. In the context of aminopyrimidine derivatives, their ability to form hydrogen-bonded motifs is of particular interest. For instance, pyrimethamine and 2-amino-4,6-dimethylpyrimidine derivatives form hydrogen-bonded bimolecular ring motifs with sulfonate and carboxylate groups, respectively . These interactions are important for understanding the binding properties of these compounds, which can be relevant in drug design and crystal engineering.

Physical and Chemical Properties Analysis

The physical and chemical properties of polymers and other organic compounds are directly related to their molecular structure. Polyimides synthesized from pyridine-containing monomers exhibit good solubility in aprotic amide solvents and cresols, along with excellent thermal stability and mechanical properties . These properties make them suitable for various applications, including the production of strong and flexible films. The low dielectric constants of these polyimides are also noteworthy .

The polyamides synthesized from pyridine-containing monomers also show good solubility in polar solvents and have been characterized by their thermal properties . Their inherent viscosities and solubility tests indicate their potential for practical applications, and their thermal stability suggests they could be used in high-temperature environments .

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Heterocyclic Compounds

One study focused on the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems, offering insights into the methodologies for creating complex heterocyclic compounds. This research contributes to the chemical synthesis field by exploring new pathways and demonstrating the versatility of heterocyclic chemistry in developing compounds that may have potential pharmaceutical applications E. A. Bakhite, A. Al‐Sehemi, Yoichi M. A. Yamada, 2005.

Antimicrobial and Anti-inflammatory Properties

Another study presented a modified method for synthesizing tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives and predicted their anti-inflammatory activity. The research highlights the pharmaceutical significance of such compounds, indicating their potential use in developing new anti-inflammatory drugs A. Chiriapkin, I. Kodonidi, A. Ivchenko, L. Smirnova, 2021.

Advanced Synthesis Techniques

Research on isothiazolopyridines, pyridothiazines, and pyridothiazepines explores the use of both conventional chemical methods and modern microwave techniques for the synthesis of these compounds. This study contributes to the field of synthetic chemistry by demonstrating efficient synthesis methods that could be applied to the development of biologically active molecules Ayman M. S. Youssef, Mohamed E. Azab, M. Youssef, 2012.

Potential Anticancer Agents

One paper discussed the synthesis of substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamide as anticancer agents, underscoring the potential therapeutic applications of heterocyclic compounds in oncology. This research demonstrates the continuous search for novel compounds that could serve as effective and safe anticancer agents K. Redda, Madhavi Gangapuram, B. Mochona, N. Mateeva, Tiffany Ardley, 2011.

Eigenschaften

IUPAC Name |

2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N4O4S2/c1-15(2)28-10-9-20-21(14-28)34-25(22(20)23(26)30)27-24(31)18-5-7-19(8-6-18)35(32,33)29-12-16(3)11-17(4)13-29/h5-8,15-17H,9-14H2,1-4H3,(H2,26,30)(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTKZQJUEFHHSOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C(C)C)C(=O)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2520545.png)

![7-Bromo-3-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B2520547.png)

![8-amino-1H-pyrazolo[4,3-c]quinolin-3(2H)-one](/img/structure/B2520550.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2520551.png)

![6-[4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2520555.png)